Furo[3,4-b]quinoxaline
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Overview
Description
Furo[3,4-b]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family It is characterized by a fused ring system consisting of a furan ring and a quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Furo[3,4-b]quinoxaline can be achieved through several methods. One common approach involves the condensation of substituted 9,10-phenanthroquinone with 3,4-diaminofurazan under acidic conditions . Another method includes the reaction of 5,6-difluorobenzofuroxane with ethyl acetoacetate in the presence of triethylamine, followed by subsequent transformations .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal-free catalysis has been explored to make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: Furo[3,4-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-1,4-dioxide derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can participate in substitution reactions, such as halogenation and alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Quinoxaline-1,4-dioxide derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated furoquinoxaline derivatives.
Scientific Research Applications
Furo[3,4-b]quinoxaline has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of Furo[3,4-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function . The compound’s ability to intercalate into DNA and induce oxidative stress also contributes to its biological activity .
Comparison with Similar Compounds
Furo[2,3-b]quinoxaline: Another positional isomer with similar structural features but different electronic properties.
Pyrrolo[3,4-b]quinoxaline: A related compound with a pyrrole ring instead of a furan ring.
Uniqueness: Furo[3,4-b]quinoxaline is unique due to its specific ring fusion pattern, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and as a fluorescent probe .
Properties
CAS No. |
269-71-6 |
---|---|
Molecular Formula |
C10H6N2O |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
furo[3,4-b]quinoxaline |
InChI |
InChI=1S/C10H6N2O/c1-2-4-8-7(3-1)11-9-5-13-6-10(9)12-8/h1-6H |
InChI Key |
NTXBSHWBLIQXIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=COC=C3N=C2C=C1 |
Origin of Product |
United States |
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